2-(2,4-dimethylphenoxy)acetonitrile
CAS No.: 43111-35-9
Cat. No.: VC11617143
Molecular Formula: C10H11NO
Molecular Weight: 161.2
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 43111-35-9 |
---|---|
Molecular Formula | C10H11NO |
Molecular Weight | 161.2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Physical Properties
The molecular formula of 2-(2,4-dimethylphenoxy)acetonitrile is C₁₀H₁₁NO, with a molecular weight of 161.20 g/mol. Based on structurally similar compounds (e.g., 2-[4-(dimethylamino)phenyl]acetonitrile ), its physical properties can be extrapolated:
Property | Value/Description |
---|---|
Boiling Point | ~280–300°C (estimated) |
Density | 1.10–1.15 g/cm³ (analog-based) |
Solubility | Miscible in polar aprotic solvents (e.g., DMF, DMSO) |
LogP (Partition Coefficient) | ~1.8–2.2 (predicted) |
The compound’s nitrile group (-C≡N) and ether linkage (-O-) contribute to its polarity, enabling participation in hydrogen bonding and electrophilic reactions .
Spectral Data
Hypothetical spectral signatures derived from analogous compounds include:
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IR Spectroscopy: Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and ~1250 cm⁻¹ (C-O-C asymmetric stretch).
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¹H NMR (CDCl₃): δ 2.25 (s, 6H, CH₃), δ 4.75 (s, 2H, CH₂CN), δ 6.70–7.10 (m, 3H, aromatic H) .
Synthesis and Reaction Pathways
Primary Synthetic Routes
The Williamson ether synthesis is the most plausible method, involving the reaction of 2,4-dimethylphenol with chloroacetonitrile under basic conditions:
Optimized Conditions:
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Solvent: Dimethylformamide (DMF) or acetone.
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Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
A patent describing the synthesis of 3,4-dimethoxyphenyl acetonitrile via a three-step decarboxylation-aldoxime-dehydration sequence suggests that similar strategies could be adapted for 2-(2,4-dimethylphenoxy)acetonitrile, albeit with modifications to the substitution pattern.
Reaction Mechanisms
The compound’s nitrile group is highly reactive, enabling transformations such as:
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Hydrolysis: Conversion to 2-(2,4-dimethylphenoxy)acetic acid under acidic or basic conditions.
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Cycloaddition: Participation in [2+3] cycloadditions with azides to form tetrazoles.
Applications in Industrial and Research Contexts
Agrochemical Intermediates
2-(2,4-Dimethylphenoxy)acetonitrile may serve as a precursor to herbicides and insecticides. For example, its hydrolysis product, 2-(2,4-dimethylphenoxy)acetic acid, could mimic the activity of auxin-like herbicides (e.g., 2,4-D).
Application | Mechanism/Use Case | Reference Analog |
---|---|---|
Herbicide Synthesis | Auxin mimicry, disrupts plant growth | 2,4-Dichlorophenoxyacetic acid |
Insecticide Derivatives | Neurotoxic activity via nitrile group | Thiacloprid |
Pharmaceutical Relevance
Nitrile-containing compounds are pivotal in drug discovery (e.g., antiviral agents). The methylphenoxy moiety may enhance lipid solubility, improving blood-brain barrier penetration .
Future Research Directions
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Synthetic Optimization: Explore green chemistry approaches (e.g., microwave-assisted synthesis) to improve yield.
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Biological Screening: Evaluate herbicidal and insecticidal efficacy in vitro and in field trials.
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Toxicokinetics: Investigate metabolic pathways and detoxification mechanisms.
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